4-[(Nitrooxy)methyl]benzoic acid, also known as 4-nitrooxy-methyl-benzoic acid, is a chemical compound characterized by a benzoic acid structure with a nitrooxy group attached to a methyl group. This compound has garnered interest in various scientific fields due to its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of steroidal anti-inflammatory drugs.
The compound is referenced in several patents and scientific literature, indicating its relevance in chemical synthesis and medicinal chemistry. Notably, it is produced through specific synthetic routes that enhance its yield and purity, making it suitable for further applications in drug development and research .
4-[(Nitrooxy)methyl]benzoic acid belongs to the class of organic compounds known as nitro compounds, which are characterized by the presence of one or more nitro groups (-NO2) attached to carbon atoms. It is also classified under benzoic acids due to the presence of the carboxylic acid functional group (-COOH) within its molecular structure.
The synthesis of 4-[(Nitrooxy)methyl]benzoic acid can be achieved through several methods, primarily involving the reaction of 4-chloromethylbenzoic acid with nitro compounds. One efficient method involves using silver nitrate as a reagent in the presence of an acid catalyst such as sulfuric acid. The process typically follows these steps:
The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and minimizing impurities. The use of dimethylformamide as a solvent has been shown to enhance solubility and reaction rates, while the presence of an acid catalyst significantly increases the yield .
The molecular formula for 4-[(Nitrooxy)methyl]benzoic acid is , with a molecular weight of approximately 273.24 g/mol. The structure features a benzene ring substituted with a carboxylic acid group and a nitrooxy group attached to a methyl group.
4-[(Nitrooxy)methyl]benzoic acid participates in various chemical reactions due to its functional groups. It can undergo esterification, nitration, and reduction processes. Notably, it can react with alcohols to form esters, which are often used in drug formulations.
In one significant reaction pathway, the compound can be converted into its pentafluorophenyl ester derivative, which enhances its reactivity towards nucleophiles in subsequent reactions . The use of Lewis acids as catalysts has also been explored to facilitate these transformations effectively.
The mechanism of action for 4-[(Nitrooxy)methyl]benzoic acid primarily relates to its role as a nitric oxide donor. Upon decomposition or interaction with biological systems, it releases nitric oxide, which is crucial for various physiological processes including vasodilation and modulation of inflammation.
Studies have shown that this compound exhibits antinociceptive (pain-relieving) and anti-inflammatory activities in animal models . The electrochemical release of nitric oxide from this compound demonstrates its potential therapeutic applications.
4-[(Nitrooxy)methyl]benzoic acid serves several important roles in scientific research:
4-[(Nitrooxy)methyl]benzoic acid (IUPAC name: 4-[(nitrooxy)methyl]benzoic acid; CAS Registry Number: 646511-09-3 for the meta-isomer; 9855737 for the parent compound) is a synthetic benzoic acid derivative functionalized with a nitrooxymethyl (–CH₂ONO₂) group at the para-position of the aromatic ring [1] [3]. Its molecular formula is C₈H₇NO₅, with a molecular weight of 197.15 g/mol. The structure comprises a carboxylic acid (–COOH) group directly attached to the benzene ring and a nitrooxyalkyl ether linker at the opposing carbon, enabling dual functionality as a carboxylic acid derivative and a nitric oxide (NO) donor [1] [7].
Table 1: Key Identifiers of 4-[(Nitrooxy)methyl]benzoic Acid
Property | Value | Source |
---|---|---|
CAS Number (para-isomer) | 9855737 | PubChem [1] |
Molecular Formula | C₈H₇NO₅ | LookChem [3] |
Molecular Weight | 197.15 g/mol | PubChem [1] |
IUPAC Name | 4-[(Nitrooxy)methyl]benzoic acid | Patents [7] |
The development of nitrooxyalkyl benzoates emerged in the 1990s alongside research on hybrid NO-donor pharmacophores. Early work focused on cardiovascular applications, exemplified by (nitrooxy)alkyl apovincaminates (e.g., compound 5), which demonstrated dose-dependent increases in cerebral blood flow without affecting blood pressure [2]. This established the pharmacological relevance of nitrooxyalkyl spacers in enhancing tissue-specific vasodilation. By the early 2000s, research pivoted toward oncology, driven by the discovery that positional isomers of nitric oxide-donating aspirin (NO-ASA) exhibited potent anticancer effects. Notably, para-NO-ASA (structurally analogous to 4-[(nitrooxy)methyl]benzoic acid derivatives) showed 20-fold greater potency than its meta-counterpart in colon cancer models [4]. This era marked a shift from cardiovascular NO donors to multifunctional agents targeting oncogenic signaling pathways.
Positional isomerism critically modulates the bioactivity of nitrooxy-methyl benzoates. Three isomers exist (ortho, meta, para), differing in the nitrooxymethyl group’s placement relative to the carboxylic acid:
In colon cancer cells (HT-29, SW480), IC₅₀ = 12 µM (vs. 230 µM for meta) due to enhanced MAP kinase activation (JNK1/2, p38) [4].
meta-Isomer (3-[(nitrooxy)methyl]benzoic acid; CAS 646511-09-3):
Primarily activates ERK1/2 and Akt pathways, with weaker p21 induction [3] [4].
ortho-Isomer:
Table 2: Pharmacological Comparison of Positional Isomers
Isomer | IC₅₀ (Cancer Cells) | Primary Signaling Targets | NO Release Kinetics |
---|---|---|---|
para | 12 µM | JNK1/2, p38, p21 | Rapid, sustained |
meta | 230 µM | ERK1/2, Akt | Delayed, lower yield |
ortho | Not reported | Not well-studied | Variable |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9